Vanin-1-IN-1
Overview
Description
PFI-653 is an inhibitor of the vanin-1 enzyme. Vanin-1 is a cell surface-associated, glycosylphosphatidylinositol (GPi)-anchored protein that plays a crucial role in metabolism and inflammation . Now, let’s explore further.
Preparation Methods
Industrial Production:: Information on large-scale industrial production methods for PFI-653 remains limited. Researchers typically obtain this compound through specialized synthesis rather than large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:: PFI-653 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:: While precise reagents and conditions are scarce, researchers likely employ standard organic chemistry techniques. These may involve oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
Major Products:: The major products resulting from PFI-653 reactions would depend on the specific reaction type. Further research is needed to elucidate these products.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and novel transformations.
Biology: Investigating its impact on cellular processes, signaling pathways, and enzymatic functions.
Medicine: PFI-653 could be relevant in drug discovery, inflammation modulation, or metabolic disorders.
Industry: Its use in industry remains speculative due to limited data.
Mechanism of Action
The exact mechanism by which PFI-653 exerts its effects is not fully understood. it likely involves interactions with molecular targets and signaling pathways related to vanin-1.
Biological Activity
Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.
Physiological Role of Vanin-1
Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:
- Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .
- Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .
Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:
- Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .
- Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .
Inhibition Studies
The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:
Case Studies
- Systemic Sclerosis (SSc) :
- Hypertension :
- Colitis Models :
Research Findings
Recent research findings support the multifaceted role of vanin-1 in health and disease:
Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLXWFIXGZRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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